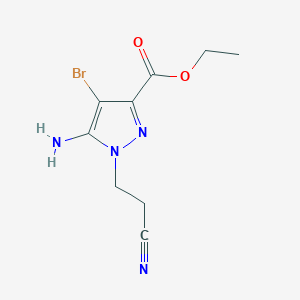

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C9H11BrN4O2 |

|---|---|

Molecular Weight |

287.11 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C9H11BrN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3 |

InChI Key |

PUSBYFTVIXTVGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate exhibits antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains. For instance, derivatives of pyrazole have been investigated for their ability to inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Initial investigations reveal that it may inhibit specific enzymes or receptors involved in cancer cell proliferation. Case studies involving pyrazole derivatives have shown promising results in reducing tumor growth in vitro and in vivo. The mechanism of action is thought to involve the modulation of signaling pathways critical for cancer cell survival.

Organic Synthesis Applications

This compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for the introduction of different substituents, facilitating the development of novel pharmaceuticals. For example, the compound can be utilized in the synthesis of more complex pyrazole derivatives that possess enhanced biological activities.

Synthesis Techniques

The synthesis typically involves multi-step organic reactions, including bromination reactions where the compound is treated with bromine or brominating agents under controlled conditions. Modern approaches may employ continuous flow reactors to improve yield and efficiency during production.

Industrial Applications

In industrial settings, this compound can be utilized in the formulation of specialty chemicals and agrochemicals. Its unique properties make it suitable for developing new pesticides or herbicides that target specific biological mechanisms in pests or weeds .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous pyrazole derivatives differ in substituent types, positions, or heterocyclic cores, leading to variations in reactivity, stability, and applications. Below is a systematic comparison:

Structural Analogues and Similarity Scores

Key structurally similar compounds (based on CAS registry data and similarity metrics) include:

| Compound Name | CAS Number | Similarity Score | Key Differences from Target Compound |

|---|---|---|---|

| Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | 1257861-04-3 | 0.71 | Methyl at position 4; lacks amino and cyanoethyl |

| Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1 | 0.69 | Indazole core; methyl ester at position 5 |

| Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1436686-17-7 | 0.67 | Pyrazolopyrimidine core; bromo at position 5 |

| Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate | 1150164-64-9 | N/A | Cyano at position 4; iodophenyl at position 1 |

Notes:

- Methyl 3-bromo-1H-indazole-5-carboxylate (similarity 0.69) replaces pyrazole with indazole, altering aromaticity and electronic properties .

Reactivity and Functional Group Impact

- Bromo vs. Cyano at Position 4: Bromo substituents (as in the target compound) facilitate cross-coupling reactions, whereas cyano analogues (e.g., HC-2529) prioritize electrophilic substitutions or nitrile-specific chemistry .

- Amino Group: The 5-amino group in the target compound distinguishes it from non-amino derivatives (e.g., 1257861-04-3), enabling diazotization or Schiff base formation .

- Cyanoethyl vs. Aryl Substituents: The 2-cyanoethyl group at position 1 offers flexibility in alkylation, contrasting with iodophenyl or methoxyphenyl groups in Combi-Blocks analogues, which are bulkier and limit solubility .

Key Research Findings

- Thermal Stability : Brominated pyrazoles (e.g., target compound) exhibit higher thermal stability compared to chloro or iodo analogues due to stronger C-Br bonds.

- Biological Activity: Amino and cyanoethyl groups enhance interactions with biological targets (e.g., kinase inhibitors), whereas non-amino derivatives show reduced efficacy .

Biological Activity

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features, including an ethyl ester group, an amino group, a bromo substituent, and a cyanoethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

Molecular Formula: C₉H₁₁BrN₄O₂

Molecular Weight: 287.11 g/mol

IUPAC Name: this compound

CAS Number: 1427023-20-8

The compound's structure allows for diverse interactions at the molecular level, which may contribute to its biological activity. The presence of both bromo and cyanoethyl groups enhances its reactivity and potential for interaction with various biological targets.

This compound's mechanism of action is believed to involve interactions with specific enzymes or receptors. The multiple functional groups present in the compound facilitate various binding interactions, including hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, contributing to its observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values showing promising results:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

| Staphylococcus aureus | 8 |

| Klebsiella pneumoniae | 16 |

These findings suggest that the compound may serve as a lead candidate for the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies have indicated that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in assays conducted on human breast cancer cell lines (MCF-7), the compound displayed an IC50 value of approximately 25 µM, indicating moderate potency .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound effectively inhibited growth in multi-drug resistant strains, suggesting its potential as a novel therapeutic agent in treating resistant infections.

- Anticancer Activity Assessment : In a study assessing the anticancer properties of various pyrazole derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., hydrazine hydrate) in alcoholic media under reflux. Optimization includes adjusting stoichiometry, reaction time (6–12 hours), and temperature (70–90°C). Post-reaction purification via recrystallization or column chromatography improves yield and purity. Catalysts like trisodium citrate dihydrate can enhance efficiency in eco-friendly protocols .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Key methods include:

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Use SHELX software for refinement .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromo at C4, cyanoethyl at N1).

- Mass spectrometry (EI/HRMS) : Validates molecular weight and fragmentation patterns .

Q. How does the bromo substituent at C4 influence the compound’s reactivity in cross-coupling reactions?

The C4 bromo group is a prime site for Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed reactions with aryl boronic acids replace bromine with aryl groups. Reaction conditions (e.g., Pd(PPh), NaCO, DMF/HO) must be tailored to avoid side reactions at the amino or cyanoethyl groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Cytotoxicity assays : MTT or resazurin-based cell viability tests on cancer cell lines.

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can crystallographic disorder in the compound’s structure be resolved during X-ray analysis?

Disorder often arises from flexible groups (e.g., cyanoethyl). Strategies include:

- Collecting high-resolution data (<1.0 Å) to model alternate conformations.

- Using SHELXL’s PART instruction to refine occupancy ratios.

- Applying restraints to bond lengths/angles for unstable regions .

Q. How should researchers address contradictions between spectroscopic and computational data?

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC).

- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.

- Re-examine solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts .

Q. What green chemistry approaches can replace traditional synthesis methods?

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., 10 minutes vs. 1 hour) and improves yields (up to 98%) using aqueous ethanol .

- Catalyst-free protocols : Eliminate metal catalysts by leveraging microwave irradiation or solvent-free conditions .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

- Replace bromo with electron-withdrawing groups (e.g., CN, NO) to modulate electronic effects.

- Modify the cyanoethyl chain to alter lipophilicity (logP) and membrane permeability.

- Compare activity of derivatives using molecular docking against target proteins (e.g., COX-2, kinases) .

Q. What strategies stabilize the compound under varying pH and temperature conditions?

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.